
1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the reaction of o-anisaldehyde with phenylacetone in the presence of a base, followed by the addition of dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The double bond in the propene backbone can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
科学研究应用
1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Medicinal Chemistry:
Biological Studies: It can be used in biological research to study its effects on various biological systems, including its potential as a ligand for receptor binding studies.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with target molecules, while the anisyl and phenyl groups may contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can be compared with similar compounds such as:
1-(p-Anisyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride: This compound has a para-substituted anisyl group instead of an ortho-substituted one, which may affect its reactivity and interactions with molecular targets.
1-(o-Anisyl)-1-phenyl-3-ethylaminoprop-1-ene hydrochloride: This compound has an ethylamino group instead of a dimethylamino group, which may influence its chemical properties and biological activity.
1-(o-Anisyl)-1-phenyl-3-dimethylaminoprop-2-ene hydrochloride: This compound has a different position of the double bond in the propene backbone, which may alter its reactivity and interactions with other molecules.
属性
CAS 编号 |
21165-51-5 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-13-16(15-9-5-4-6-10-15)17-11-7-8-12-18(17)20-3;/h4-13H,14H2,1-3H3;1H |
InChI 键 |
QYOYUQUNULCUIG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



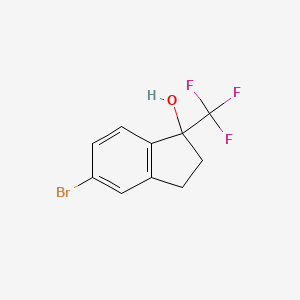
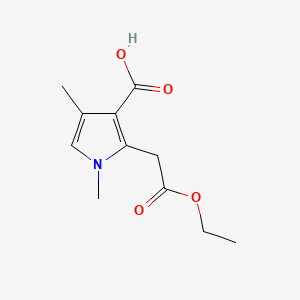
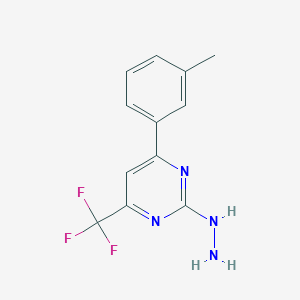
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
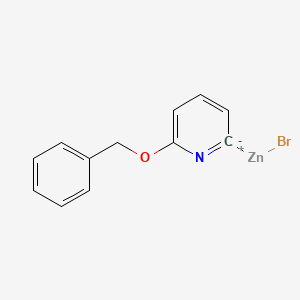
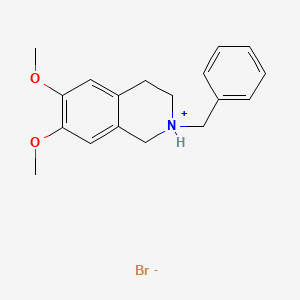
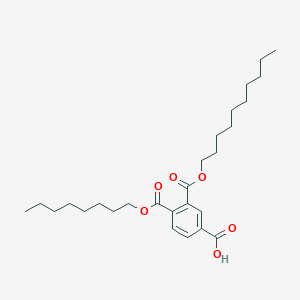
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
